Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-4-5-17-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
MRXBNAXGEJADCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound generally involves multi-step organic transformations starting from readily available precursors. The key steps include formation of the spirocyclic core, introduction of hydroxymethyl functionality, and installation of the tert-butyl carboxylate protecting group.
Four-Step Synthesis Route Based on 2,5-Dioxa-8-azaspiro[3.5]nonane Core
A patented industrially viable synthesis method for the closely related 2,5-dioxa-8-azaspiro[3.5]nonane scaffold, which forms the backbone of the target compound, involves the following steps:
| Step | Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Acylation of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride | Triethylamine (or pyridine, DIPEA, K2CO3), dichloromethane, 0-10 °C | Formation of chloroacetylated intermediate |
| 2 | Intramolecular cyclization under basic conditions | Sodium hydride (or LiHMDS, NaHMDS, n-BuLi), inert atmosphere, suitable solvent | Formation of spirocyclic ring system |
| 3 | Reduction of intermediate ketone or ester | Lithium aluminum hydride (1.1-2 eq), inert atmosphere, appropriate solvent | Converts carbonyl to hydroxymethyl group |
| 4 | Catalytic hydrogenation to remove benzyl protecting group | H2 gas (20-100 psi), Pd/C catalyst, 20-50 °C, 8-20 h, acetic acid as activator | Yields free amine spiro compound |
This method has advantages of short reaction route, high yield, and scalability for industrial production.
Protection with tert-Butyl Carboxylate Group
The tert-butyl carboxylate (Boc) protecting group is introduced typically by reaction with tert-butyl dicarbonate (Boc2O) after formation of the spirocyclic amine. This step stabilizes the nitrogen and facilitates purification and further functionalization.
Example Synthetic Sequence from Literature
A representative synthetic sequence adapted from patent and literature sources is as follows:
- Starting Material: 3-((benzylamino)methyl)oxetane-3-ol
- Step 1: Reaction with chloroacetyl chloride in dichloromethane with triethylamine at 0-10 °C to form chloroacetyl intermediate.
- Step 2: Intramolecular cyclization using sodium hydride in an inert atmosphere to form the spirocyclic intermediate.
- Step 3: Reduction with lithium aluminum hydride to convert carbonyl to hydroxymethyl group.
- Step 4: Catalytic hydrogenation (Pd/C, H2) to remove benzyl protecting group, yielding 2,5-dioxa-8-azaspiro[3.5]nonane.
- Step 5: Reaction with tert-butyl dicarbonate to install the tert-butyl carboxylate protecting group on the nitrogen, affording this compound.
Reaction Scheme Summary
| Step | Reaction | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, triethylamine | DCM, 0-10 °C | High yield, controlled addition |
| 2 | Cyclization | Sodium hydride | Inert atmosphere, suitable solvent | Efficient ring closure |
| 3 | Reduction | LiAlH4 | Inert atmosphere, low temp | Converts ketone to alcohol |
| 4 | Deprotection | Pd/C, H2, AcOH | 20-50 °C, 8-20 h | Removes benzyl group cleanly |
| 5 | Boc protection | Boc2O | Room temp, base | Stabilizes amine functionality |
Analytical and Research Data Supporting Preparation
Structural Confirmation
- NMR Spectroscopy: Key coupling constants and chemical shifts confirm the cis ring fusion and hydroxymethyl substitution.
- NOE Correlations: Nuclear Overhauser Effect (NOE) studies validate relative stereochemistry of the spirocyclic system.
- Mass Spectrometry: Molecular ion peaks consistent with molecular formula C12H21NO4 (MW 243.30 g/mol).
Purity and Physical Properties
- Purity of the final compound is typically >97% as confirmed by HPLC and NMR.
- Physical form: Solid, stable under refrigerated storage.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of different spirocyclic compounds .
Scientific Research Applications
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Stereochemistry : The cis-2-(hydroxymethyl) configuration in the target compound distinguishes it from trans isomers, which exhibit different spatial arrangements and binding affinities in biological systems. For example, cis derivatives show enhanced hydrogen-bonding capacity compared to trans analogs .
Heteroatom Variations: 5-Oxa vs. 5,8-Diaza: The 5-oxa-8-aza framework (target compound) balances rigidity and polarity, while diaza derivatives (e.g., 5-oxa-2,8-diazaspiro) introduce additional basic sites for drug-receptor interactions . Hydroxymethyl vs. Aminomethyl: Hydroxymethyl groups improve water solubility, whereas aminomethyl groups (e.g., in C₁₃H₂₄N₂O₃) enhance interactions with acidic residues in enzymes .
Functional Group Impact :
- Boc Protection : The Boc group stabilizes the amine during synthesis but requires acidic conditions for deprotection, limiting its use in acid-sensitive applications .
- Hydrochloride Salts : Compounds like C₁₁H₂₁ClN₂O₃ exhibit improved crystallinity and solubility, critical for formulation in drug development .
Biological Activity
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate, a compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol, has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes linked to metabolic pathways, which may lead to its potential use in therapeutic applications.
- Cellular Interaction : The compound's spirocyclic structure allows for unique interactions with cellular receptors, potentially influencing signal transduction pathways.
- Antimicrobial Properties : Some studies have hinted at its efficacy against various microbial strains, although detailed mechanisms are yet to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Study | Concentration | Effect Observed |
|---|---|---|
| Study A | 50 μM | 50% inhibition of target enzyme activity |
| Study B | 10 μM | Reduction in bacterial growth by 40% |
| Study C | 25 μM | Induction of apoptosis in cancer cell lines |
These findings suggest that the compound may serve as a lead for further drug development.
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of the compound against E. coli and S. aureus. Results indicated a dose-dependent reduction in bacterial viability, with an IC50 value established at 15 μM.
- Cancer Cell Line Study : In another case study involving human cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Q & A
Basic: What are the recommended handling and storage protocols to ensure laboratory safety?
Methodological Answer:
- Handling: Use nitrile gloves inspected prior to use, and follow proper glove removal techniques to avoid skin contact. Employ flame-retardant antistatic protective clothing and ensure adequate ventilation to prevent electrostatic charge buildup .
- Storage: Store refrigerated in tightly sealed containers under dry, well-ventilated conditions. Avoid exposure to ignition sources or incompatible materials .
- Spill Management: Sweep or vacuum spills into a chemically resistant container for disposal as hazardous waste .
Basic: How can researchers assess the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm).
- HPLC/MS: Use reverse-phase chromatography with UV detection (λ = 210–260 nm) and mass spectrometry to verify molecular weight (e.g., expected m/z ~240–250 for related analogs) .
- Elemental Analysis: Validate empirical formula (e.g., C₁₂H₂₀N₂O₃ for structural analogs) .
Advanced: What synthetic strategies are effective for modifying the hydroxymethyl group?
Methodological Answer:
- Protection/Deprotection: Use silyl ethers (e.g., TBSCl) to protect the hydroxymethyl group during reactions involving the spirocyclic nitrogen or carboxylate .
- Functionalization: Conduct Mitsunobu reactions to convert the hydroxyl group into ethers or esters. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Optimization: Adjust stoichiometry of alkylating agents (e.g., 1.2–1.5 equivalents) and reflux in acetonitrile with anhydrous K₂CO₃ to enhance yield .
Advanced: How should discrepancies in reported physicochemical properties be addressed?
Methodological Answer:
- Data Gaps: Many safety data sheets lack key parameters (e.g., melting point, solubility). Address this by:
- Literature Cross-Validation: Compare data from peer-reviewed syntheses of structurally similar spiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane derivatives) .
Basic: What first-aid measures are critical for accidental exposure?
Methodological Answer:
- Eye Contact: Flush with water for ≥15 minutes; remove contact lenses after initial rinsing .
- Skin Contact: Wash with soap and water; dispose of contaminated gloves immediately .
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
Advanced: How can degradation products under thermal stress be characterized?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor mass loss at 200–300°C to identify decomposition onset .
- GC-MS: Detect hazardous byproducts (e.g., CO, nitrogen oxides) using a DB-5MS column and electron ionization .
- FTIR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹) from oxidized intermediates .
Advanced: How does the spirocyclic framework influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Effects: The tert-butyl group imposes steric hindrance, favoring reactions at the less hindered hydroxymethyl or carboxylate sites.
- Ring Strain: The 5-oxa-8-azaspiro[3.5]nonane system may enhance electrophilicity at the nitrogen center, enabling selective alkylation (e.g., using benzyl bromides) .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
Basic: What stability considerations apply to solution-phase reactions?
Methodological Answer:
- Moisture Sensitivity: Store solutions under inert gas (N₂/Ar) and use molecular sieves to prevent hydrolysis of the tert-butyl ester .
- Temperature Control: Conduct reactions at 0–4°C if the compound shows thermal lability (e.g., DSC data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
